Meta-Bromine Regiochemistry in Cross-Coupling
The 3-bromo substitution position (meta) on the aniline ring of 3-bromo-N-(1-cyclopropylethyl)aniline directs electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions differently than the 2-bromo (ortho) and 4-bromo (para) isomers [1]. In Pd-catalyzed cross-coupling reactions, meta-substituted aryl bromides generally exhibit different oxidative addition rates and steric profiles compared to ortho-substituted analogs, which experience greater steric hindrance from the adjacent N-cyclopropylethyl group . While compound-specific kinetic data for this exact molecule are not publicly available, class-level inference from brominated aniline reactivity studies indicates that meta-brominated anilines undergo Suzuki-Miyaura coupling with distinct rate profiles relative to ortho-substituted congeners .
| Evidence Dimension | Steric accessibility of bromine for cross-coupling |
|---|---|
| Target Compound Data | Bromine at 3-position (meta); no ortho steric clash with N-cyclopropylethyl group |
| Comparator Or Baseline | 2-bromo-N-(1-cyclopropylethyl)aniline (ortho isomer, CAS 1021030-21-6): bromine adjacent to N-substituent creates steric hindrance |
| Quantified Difference | No direct kinetic comparison data available in public domain; steric difference is structurally evident |
| Conditions | Structural comparison based on molecular modeling principles; experimental coupling rate data not located |
Why This Matters
For procurement decisions in synthetic chemistry, the meta-bromo isomer provides a distinct reactivity handle that cannot be replicated by the ortho isomer, enabling different retrosynthetic strategies.
- [1] Zhao, H.-Y. et al. Cu-mediated selective bromination of aniline derivatives and preliminary mechanism study. 2016. (Provides class-level bromination regiochemistry data for aniline derivatives.) View Source
